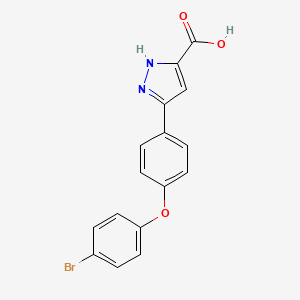
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromophenoxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromophenol with 4-fluorobenzonitrile to form 4-(4-bromophenoxy)benzonitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the hydrolysis of the nitrile group to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(4-Bromophenoxy)phenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a pyrazole ring.
4-(4-Bromophenoxy)benzoic acid: Lacks the pyrazole ring and has a benzoic acid group instead.
4-(4-Bromophenoxy)phenylacetic acid: Contains a phenylacetic acid group instead of a pyrazole ring.
Uniqueness
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a pyrazole ring and a bromophenoxy group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H11BrN2O3 |
|---|---|
Molekulargewicht |
359.17 g/mol |
IUPAC-Name |
3-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-3-7-13(8-4-11)22-12-5-1-10(2-6-12)14-9-15(16(20)21)19-18-14/h1-9H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VPUOSJUGBLKDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


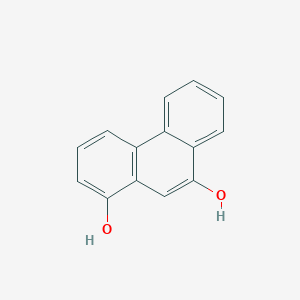
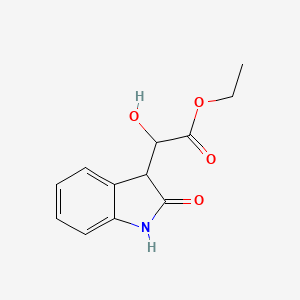
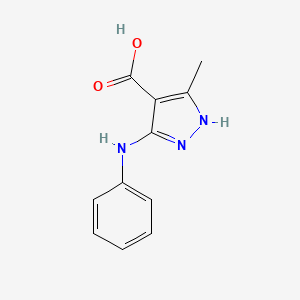


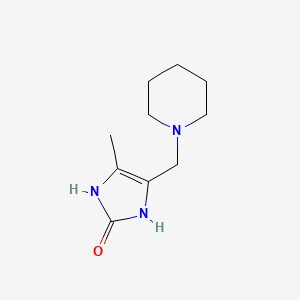
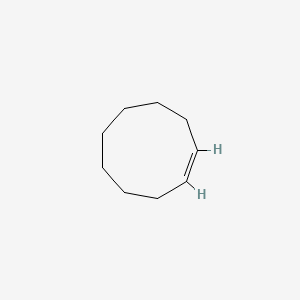
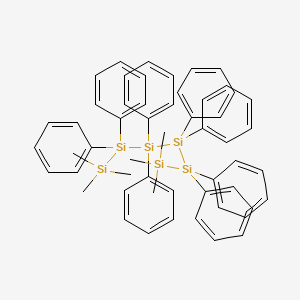
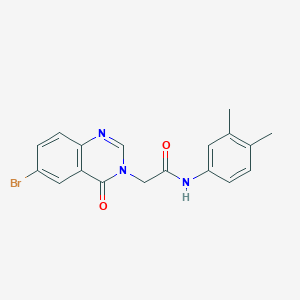

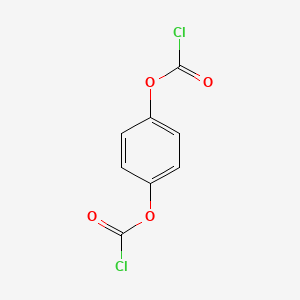
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)

![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
